GW1929

概要

説明

GW1929は、強力で経口的に活性なペルオキシソーム増殖因子活性化受容体ガンマアゴニストです。それは、その抗糖尿病効果と神経保護の可能性で知られています。 この化合物は、グルコースと脂質の代謝の調節において重要な役割を果たすペルオキシソーム増殖因子活性化受容体ガンマを活性化する能力について広範囲にわたって研究されています .

準備方法

合成経路と反応条件

GW1929は、特定の化学中間体の反応を含む多段階プロセスを通じて合成されます。合成には一般的に次の手順が含まれます。

コア構造の形成: this compoundのコア構造は、ベンゾイルフェニルアミン誘導体とチロシン誘導体を反応させることで形成されます。

カップリング反応: 次に、コア構造はエーテル結合を介してピリジン誘導体とカップリングされます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 連続フロー化学や自動合成などの高度な技術は、効率とスケーラビリティを高めるために採用される場合があります .

化学反応の分析

反応の種類

GW1929は、次のようなさまざまな化学反応を受けます。

酸化: this compoundは、酸化されてヒドロキシル化誘導体を形成することができます。

還元: 還元反応は、脱メチル化生成物の形成につながる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、制御された条件下で使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、this compoundのヒドロキシル化、脱メチル化、および置換誘導体が含まれます。 これらの誘導体は、それらの潜在的な生物活性についてしばしば研究されています .

科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

化学: ペルオキシソーム増殖因子活性化受容体ガンマの活性化とその代謝経路への影響を研究するためのツール化合物として使用されます。

生物学: 遺伝子発現と細胞分化の調節における役割について調査されています。

医学: 糖尿病、肥満、神経変性疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

GW1929 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the activation of peroxisome proliferator-activated receptor gamma and its effects on metabolic pathways.

Biology: Investigated for its role in modulating gene expression and cellular differentiation.

Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders .

作用機序

GW1929は、ペルオキシソーム増殖因子活性化受容体ガンマに結合して活性化することによって効果を発揮します。この活性化は、グルコースと脂質の代謝に関与する遺伝子発現の調節につながります。分子標的は、インスリン感受性、脂肪生成、炎症に責任のある遺伝子です。 関与する経路には、代謝恒常性の調節において重要な役割を果たすペルオキシソーム増殖因子活性化受容体ガンマシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

ロシグリタゾン: 同様の抗糖尿病効果を持つ別のペルオキシソーム増殖因子活性化受容体ガンマアゴニスト。

ピオグリタゾン: ペルオキシソーム増殖因子活性化受容体ガンマも活性化し、2型糖尿病の治療に使用されるチアゾリジンジオン化合物。

トログリタゾン: 同様の特性を持つ古いペルオキシソーム増殖因子活性化受容体ガンマアゴニストですが、安全上の懸念から市場から撤退されました .

This compoundの独自性

This compoundは、ロシグリタゾンやピオグリタゾンなどの他のペルオキシソーム増殖因子活性化受容体ガンマアゴニストとは異なる非チアゾリジンジオン構造のために独自です。 この構造上の違いは、その独特の薬理学的プロファイルと潜在的な治療上の利点に貢献しています .

類似化合物との比較

Similar Compounds

Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist with similar antidiabetic effects.

Pioglitazone: A thiazolidinedione compound that also activates peroxisome proliferator-activated receptor gamma and is used to treat type 2 diabetes.

Troglitazone: An older peroxisome proliferator-activated receptor gamma agonist with similar properties but withdrawn from the market due to safety concerns .

Uniqueness of GW1929

This compound is unique due to its non-thiazolidinedione structure, which differentiates it from other peroxisome proliferator-activated receptor gamma agonists like rosiglitazone and pioglitazone. This structural difference contributes to its distinct pharmacological profile and potential therapeutic advantages .

生物活性

GW1929 is a non-thiazolidinedione (non-TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. This article explores the biological activity of this compound, focusing on its effects on metabolic parameters, neuroprotection, and macrophage polarization.

This compound activates PPARγ, leading to various downstream effects, including:

- Regulation of Gene Expression : this compound influences the expression of genes involved in lipogenesis and fatty acid metabolism in adipose tissues and liver .

- Anti-inflammatory Effects : By modulating macrophage polarization, this compound promotes an anti-inflammatory M2 phenotype, reducing hepatic inflammation and fibrosis .

Glucose and Lipid Metabolism

In studies involving Zucker diabetic fatty rats, this compound treatment resulted in:

- Decreased Free Fatty Acids (FFA) : Initial reductions in circulating FFA levels were observed, followed by decreases in glucose and triglyceride levels .

- Gene Regulation : Comprehensive mRNA profiling revealed that this compound directly or indirectly regulated numerous genes associated with lipid metabolism .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect | Study Reference |

|---|---|---|

| Circulating FFA | Decreased | |

| Blood Glucose | Decreased | |

| Triglycerides | Decreased | |

| Gene Expression | Upregulation of lipogenic genes |

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of ischemic injury:

- Cerebral Ischemia : In gerbils subjected to global cerebral ischemia, this compound treatment significantly improved neurobehavioral deficits and reduced hippocampal damage. This was associated with decreased levels of inflammatory markers such as TNFα and IL-6 .

- Apoptosis Reduction : this compound treatment led to a significant reduction in apoptotic DNA fragmentation in the hippocampus .

Table 2: Neuroprotective Outcomes of this compound

| Outcome | Result | Study Reference |

|---|---|---|

| Neurobehavioral Deficits | Ameliorated | |

| Hippocampal Damage | Reduced | |

| Inflammatory Markers | Decreased |

Macrophage Polarization

Recent studies have explored the selective targeting of PPARγ activation in macrophages using this compound:

- Dendrimer-GW1929 Conjugates : A novel delivery system utilizing dendrimer nanoparticles linked to this compound showed enhanced accumulation in hepatic macrophages, promoting an anti-inflammatory response while minimizing systemic side effects .

- IL-10 Expression : Treatment with DGNS-GW (dendrimer-GW1929) resulted in a fourfold increase in IL-10 expression compared to controls, indicating a strong anti-inflammatory effect .

Table 3: Macrophage Polarization Effects

特性

IUPAC Name |

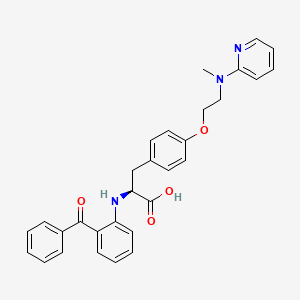

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMRBZOBKYXCG-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043803 | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-24-9 | |

| Record name | GW 1929 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 1929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-1929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GW1929 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , ]. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivator proteins and facilitates the interaction with specific DNA sequences known as PPAR response elements (PPREs) [, ]. This interaction modulates the transcription of various genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation [, , , , ]. For example, this compound has been shown to:

- Increase insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue [, ].

- Improve lipid profiles by promoting fatty acid uptake and storage in adipocytes [].

- Inhibit the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [, , ].

- Suppress the proliferation and induce apoptosis in various cancer cell lines [, , ].

ANone:

ANone: The research papers provided do not specifically address the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its performance and applications in different material contexts.

A: this compound is not described as a catalyst in the provided research. It functions as a ligand, binding to and modulating the activity of PPARγ. Its applications are primarily focused on its pharmacological effects in various disease models [, , , , , , , , ].

A: While not extensively discussed, computational methods have been utilized. One study employed computer-aided optimization of a this compound derivative to develop a photohormone with enhanced PPARγ activation upon light exposure []. This suggests the potential for further computational studies to explore structure-activity relationships and design novel PPARγ modulators.

ANone: Information on the stability of this compound under various storage conditions or its formulation strategies to enhance solubility, bioavailability, or stability is not provided in the research papers.

ANone: The research papers do not focus on SHE regulations for this compound. As a research compound, standard laboratory safety protocols for handling and disposal should be followed. Further investigation into specific regulatory guidelines is necessary if developing this compound for clinical applications.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Inhibition of Cancer Cell Proliferation and Invasion: this compound suppressed the growth and invasion of various cancer cell lines, including tongue carcinoma [], non-small cell lung carcinoma [, ], and hepatocellular carcinoma [].

- Anti-inflammatory Effects in Macrophages: this compound attenuated the production of pro-inflammatory mediators like TNFα, IL-6, and nitric oxide in macrophages stimulated with LPS or IFNγ [, , , ].

- Improvement in Metabolic Parameters in Diabetic Rats: this compound improved glucose tolerance, reduced circulating free fatty acids and triglycerides, and increased insulin sensitivity in Zucker diabetic fatty rats [, ].

- Reduction of Atherosclerotic Lesions: In mouse models of atherosclerosis, this compound inhibited foam cell formation and reduced the expression of matrix metalloproteinases, suggesting a potential for limiting plaque development [, ].

- Neuroprotection in Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion injury, this compound exhibited neuroprotective effects, reducing infarct size and improving neurological function, potentially through its anti-inflammatory and anti-apoptotic properties [].

- Attenuation of Renal Injury: this compound protected against cisplatin-induced nephrotoxicity in mice, likely by reducing oxidative stress and cell death in renal tubular epithelial cells [].

- Amelioration of Ovarian Fibrosis in PCOS: In a rat model of polycystic ovary syndrome (PCOS), this compound alleviated ovarian fibrosis and restored ovarian function, potentially through modulation of the PPARγ/TGF-β1/Smad signaling pathway [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。